N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,1-N-dimethyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPVQLSOQDWABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413345 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-52-2 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of N1,N1-dimethyl-4-nitro-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-dimethyl-4-nitro-1,2-benzenediamine, a substituted nitroaromatic diamine, is a compound of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a dimethylamino group, a primary amino group, and a nitro group on a benzene ring, imparts a distinct combination of electronic and steric properties. This makes it a versatile intermediate and building block for the synthesis of a wide range of more complex molecules, including dyes, functionalized aromatic compounds, and potentially novel pharmaceutical agents. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety considerations, grounded in authoritative data to support research and development endeavors.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. N1,N1-dimethyl-4-nitro-1,2-benzenediamine is systematically named and identified by several key descriptors.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N¹,N¹-dimethyl-4-nitro-1,2-benzenediamine |

| Synonyms | 2-Amino-1-dimethylamino-4-nitrobenzene, N,N-Dimethyl-4-nitro-1,2-benzenediamine, 2-dimethylamino-5-nitroaniline[1][2] |

| CAS Number | 5367-52-2[2][3][4][5] |

| Molecular Formula | C₈H₁₁N₃O₂[2][3][4][6] |

| Molecular Weight | 181.19 g/mol [2][3][4] |

| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N[7] |

The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The ortho-positioning of the dimethylamino and primary amino groups, combined with the para-positioning of the electron-withdrawing nitro group relative to the primary amine, creates a unique electronic environment that dictates its chemical behavior.

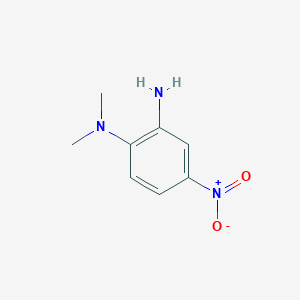

Caption: 2D Structure of N1,N1-dimethyl-4-nitro-1,2-benzenediamine.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions.

Table 2: Physical Properties of N1,N1-dimethyl-4-nitro-1,2-benzenediamine

| Property | Value | Source(s) |

| Appearance | Red to Dark red to Brown powder to crystal | [8] |

| Melting Point | 58-60 °C | [3][4] |

| Boiling Point | Data not available | [4] |

| Density | Data not available | [4] |

| Solubility | The dimethylamino group generally enhances solubility in organic solvents.[7] | [7] |

Note: While some sources indicate data for boiling point and density are "N/A", this often means it has not been experimentally determined or reported in those specific databases.

Spectral Data (Predicted)

While specific experimental spectra for N1,N1-dimethyl-4-nitro-1,2-benzenediamine are not detailed in the provided search results, its structure allows for the prediction of key spectral features. A comprehensive study on similar nitrobenzene-1,2-diamines provides a strong basis for these predictions.[9]

-

¹H NMR: The proton NMR spectrum would be complex due to the asymmetric substitution pattern. One would expect distinct signals for the aromatic protons, the N-H protons of the primary amine, and the methyl protons of the dimethylamino group. The aromatic region would show coupling patterns influenced by the positions of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the six aromatic carbons and the two methyl carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-donating amino groups and the electron-withdrawing nitro group.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 181.19 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragments related to the dimethylamino group.

Chemical Properties and Reactivity

The reactivity of N1,N1-dimethyl-4-nitro-1,2-benzenediamine is governed by its three key functional groups: the nitro group, the primary amino group, and the dimethylamino group, all attached to an aromatic ring.

-

Reduction of the Nitro Group: The nitro group is readily susceptible to reduction to form the corresponding triamine, 1,2,4-benzenetriamine derivative. This transformation is fundamental in the synthesis of heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon), or chemical reducing agents like tin(II) chloride in hydrochloric acid.

-

Reactions of the Amino Groups: The primary and tertiary amino groups are nucleophilic. The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization. The ortho-diamine arrangement is particularly useful for forming five- or six-membered heterocyclic rings by reacting with 1,2-dielectrophiles.

-

Aromatic Ring Substitution: The benzene ring is activated towards electrophilic aromatic substitution by the powerful electron-donating amino groups. However, the nitro group is a strong deactivator. The overall regioselectivity of further substitutions would be a complex interplay of these directing effects.

A related compound, N-Methyl-4-Nitrobenzene-1,2-Diamine, is known to react with hexanedioic acid anhydride to form an amide, showcasing the reactivity of the amino group.[10] This highlights the utility of these diamines as building blocks in multi-step syntheses.[10]

Synthesis Workflow

A plausible and scalable synthetic route to N,N-dimethylated phenylenediamines often involves two key steps: nucleophilic aromatic substitution followed by reduction. A similar process is reported for the synthesis of N,N-Dimethyl para-phenylenediamine dihydrochloride.[11]

-

Nucleophilic Aromatic Substitution (SNA_r_): 4-chloro-1,2-dinitrobenzene can be reacted with dimethylamine. The dimethylamine acts as a nucleophile, displacing one of the chloro substituents, which is activated by the electron-withdrawing nitro groups.

-

Selective Reduction: The resulting N,N-dimethyl-dinitroaniline intermediate can then be selectively reduced. Controlling the reaction conditions (choice of reducing agent and stoichiometry) can favor the reduction of one nitro group over the other to yield the target molecule.

Caption: A plausible two-step synthesis pathway for the target compound.

Safety and Handling

Handling of N1,N1-dimethyl-4-nitro-1,2-benzenediamine requires adherence to standard laboratory safety protocols for aromatic amines and nitro compounds.

-

Hazard Classification: While a specific, comprehensive safety data sheet for this exact compound is not fully detailed in the search results, related nitro-aromatic compounds are often classified as hazardous. For instance, similar chemicals can be harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Personal Protective Equipment (PPE): Use of appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12]

-

Toxicology: There is no specific toxicological data available for this compound in the search results.[1] However, nitroaromatic compounds and aromatic amines as classes can have toxic effects, including the potential to cause methemoglobinemia. All necessary precautions should be taken to minimize exposure.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[12]

Applications in Research and Development

The structural motifs within N1,N1-dimethyl-4-nitro-1,2-benzenediamine make it a valuable starting material or intermediate in several areas:

-

Dye and Pigment Synthesis: Aromatic diamines are classical precursors to various classes of dyes.

-

Pharmaceutical Research: The benzimidazole core, which can be synthesized from ortho-phenylenediamines, is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities. The specific substitution pattern of this compound offers a unique entry point for novel derivatives.

-

Materials Science: The compound can be used to synthesize functionalized polymers and other advanced materials where its electronic properties can be exploited.

Conclusion

N1,N1-dimethyl-4-nitro-1,2-benzenediamine is a chemical intermediate with a well-defined set of physical and chemical properties. Its value lies in the strategic placement of its three functional groups, which allows for a diverse range of subsequent chemical transformations. The ability to selectively reduce the nitro group or perform reactions at the primary amine makes it a versatile tool for synthetic chemists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective application in the laboratory and in the development of new materials and potential therapeutic agents.

References

-

N1,N1-dimethyl-4-nitro-benzene-1,2-diamine. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

CID 20849373 | C16H18N2O4. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

N1,N1-dimethyl-4-nitrobenzene-1,2-diamine Price. (2024, July 15). Chemsrc.com. Retrieved January 17, 2026, from [Link]

-

Safety Data Sheet: Nitrobenzene ≥98,5 %. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]

-

N-Methyl-4-Nitrobenzene-1,2-Diamine. (n.d.). Corey Organics. Retrieved January 17, 2026, from [Link]

-

Benzenamine, N,N,4-trimethyl-: Human health tier II assessment. (2017, October 27). Australian Government Department of Health. Retrieved January 17, 2026, from [Link]

-

N,N-Dimethyl-4-nitro-1,2-benzenediamine. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. (2013, February). Spectroscopy Letters, 46(2), 91-99. Retrieved January 17, 2026, from [Link]

-

FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved January 17, 2026, from [Link]

-

4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine | 5367-52-2 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. N1,N1-dimethyl-4-nitrobenzene-1,2-diamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. 5367-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine) | Kuujia.com [kuujia.com]

- 8. N1-Methyl-4-nitro-1,2-phenylenediamine | 41939-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to N1,N1-dimethyl-4-nitro-1,2-benzenediamine (CAS Number: 5367-52-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-dimethyl-4-nitro-1,2-benzenediamine, with the CAS registry number 5367-52-2, is a nitro-substituted aromatic diamine.[1][2] Its structure, featuring a dimethylamino group, a primary amino group, and a nitro group on a benzene ring, makes it a compound of interest in various chemical syntheses. Also known by synonyms such as 2-Amino-N,N-dimethyl-5-nitroaniline, this molecule serves as a versatile intermediate.[3] The interplay of its electron-donating and electron-withdrawing groups imparts a unique chemical reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and safety considerations, designed to equip researchers with the essential knowledge for its handling and application.

Physicochemical Properties

The fundamental physicochemical properties of N1,N1-dimethyl-4-nitro-1,2-benzenediamine are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 5367-52-2 | [2] |

| Molecular Formula | C₈H₁₁N₃O₂ | [2][4] |

| Molecular Weight | 181.19 g/mol | [2] |

| Melting Point | 58-60 °C | [2] |

| Appearance | Likely a colored crystalline solid, typical for nitroaniline compounds. | Inferred from related compounds |

| Solubility | Expected to have good solubility in organic solvents. | [1] |

Spectroscopic Characterization

While specific experimental spectra for N1,N1-dimethyl-4-nitro-1,2-benzenediamine are not widely available in public databases, its structure allows for the prediction of its key spectral features. Researchers can anticipate the following characteristics, which are essential for its identification and purity assessment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the primary amine protons. The aromatic protons will likely appear as a complex splitting pattern in the downfield region due to their coupling with each other. The N-methyl protons would present as a singlet, and the primary amine protons would also likely be a singlet, though its chemical shift could be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region, with those attached to the nitro and amino groups showing characteristic shifts. The two methyl carbons will appear as a single signal in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl groups, N-O stretching of the nitro group, and C=C stretching of the aromatic ring. The presence of a strong absorption band for the nitro group is a key diagnostic feature.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and parts of the amino substituents.

Synthesis and Reactivity

Plausible Synthetic Pathway:

A likely synthetic route to N1,N1-dimethyl-4-nitro-1,2-benzenediamine could involve the methylation of 4-nitro-1,2-phenylenediamine. However, controlling the regioselectivity of the methylation to favor the formation of the N1,N1-dimethylated product over the N2-methylated or N1,N2-dimethylated products would be a key challenge. An alternative and potentially more controlled synthesis could start from a different precursor, as outlined in the workflow below. This proposed pathway is based on established organic chemistry reactions for analogous compounds.[5]

Experimental Protocol (Representative):

This protocol is a representative example for a nucleophilic aromatic substitution to produce a dimethylated nitroaniline derivative and may need to be optimized for the specific synthesis of N1,N1-dimethyl-4-nitro-1,2-benzenediamine.

-

Reaction Setup: In a pressure reactor, combine 4-chloro-3-nitroaniline with an excess of dimethylamine in a suitable solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture under pressure. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]

-

Workup: After the reaction is complete, cool the mixture and quench with water. The product may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product.

Reactivity Profile:

The chemical reactivity of N1,N1-dimethyl-4-nitro-1,2-benzenediamine is dictated by its functional groups. The primary amino group can undergo diazotization, followed by coupling reactions to form azo dyes. The nitro group can be reduced to an amino group, opening up further synthetic possibilities. The aromatic ring is activated towards electrophilic substitution, though the positions of substitution will be directed by the existing substituents.

Safety and Toxicology

Hazard Identification and Handling:

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Inferred):

While specific LD50 and LC50 values are not available, aromatic amines and nitro compounds are known to have potential for systemic toxicity, including effects on the blood (methemoglobinemia) and liver. Some nitroaromatic compounds are also suspected carcinogens. Therefore, all handling should be performed with the assumption that this compound may be toxic.

Applications in Research and Drug Development

N1,N1-dimethyl-4-nitro-1,2-benzenediamine serves as a valuable building block in organic synthesis. Its utility in drug development lies in its potential to be a precursor for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile starting material for the construction of compound libraries for screening in drug discovery programs. For instance, related nitroanilines are used in the synthesis of kinase inhibitors and other therapeutic agents.[8]

Conclusion

N1,N1-dimethyl-4-nitro-1,2-benzenediamine is a chemical intermediate with significant potential for synthetic applications. While a comprehensive dataset on its properties and toxicology is not yet available, this guide provides a foundational understanding based on its chemical structure and data from related compounds. As with any less-characterized chemical, researchers and drug development professionals should exercise caution in its handling and conduct thorough characterization before its use in further applications.

References

Sources

- 1. 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine) | Kuujia.com [kuujia.com]

- 2. chembk.com [chembk.com]

- 3. Toxicology and carcinogenesis studies of p-chloro-α,α,α-trifluorotoluene in Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitro-1,4-benzenediamine | C25H29N7O3 | CID 71239349 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of N1,N1-dimethyl-4-nitro-1,2-benzenediamine

An In-depth Technical Guide to the Spectroscopic Characterization of N1,N1-dimethyl-4-nitro-1,2-benzenediamine

Introduction

N1,N1-dimethyl-4-nitro-1,2-benzenediamine is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its structure, featuring a combination of electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups on a benzene ring, imparts a unique electronic profile, making it a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N1,N1-dimethyl-4-nitro-1,2-benzenediamine. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established spectroscopic principles and data from structurally related compounds. The interpretations herein are grounded in the fundamental effects of substituents on aromatic systems, offering a robust framework for researchers and drug development professionals.

Molecular Structure

The structural arrangement of the functional groups is critical to understanding the spectroscopic data. The ortho- and para-relationships between the amine and nitro groups dictate the electronic environment of each atom.

Caption: Molecular structure of N1,N1-dimethyl-4-nitro-1,2-benzenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of N1,N1-dimethyl-4-nitro-1,2-benzenediamine are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the primary amine protons, and the N-methyl protons. The chemical shifts are heavily influenced by the electronic nature of the substituents. The electron-donating amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups shield adjacent protons (shifting them upfield), while the electron-withdrawing nitro (-NO₂) group deshields them (shifting them downfield).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N(CH ₃)₂ | ~ 2.7 - 2.9 | Singlet | 6H | - |

| NH ₂ | ~ 4.5 - 5.5 | Broad Singlet | 2H | - |

| Ar-H 6 | ~ 6.7 - 6.9 | Doublet | 1H | J = ~8-9 |

| Ar-H 5 | ~ 7.8 - 8.0 | Doublet of Doublets | 1H | J = ~8-9, ~2-3 |

| Ar-H 3 | ~ 7.9 - 8.1 | Doublet | 1H | J = ~2-3 |

Interpretation and Rationale:

-

N-Methyl Protons: The six protons of the two methyl groups are chemically equivalent and appear as a single, sharp singlet. Their position around 2.7-2.9 ppm is standard for N,N-dimethylaniline systems.

-

Amine Protons: The primary amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration.

-

Aromatic Protons:

-

H6: This proton is ortho to the electron-donating -N(CH₃)₂ group, resulting in significant shielding and an upfield shift to around 6.7-6.9 ppm. It appears as a doublet due to coupling with H5.

-

H5: This proton is ortho to the strongly electron-withdrawing -NO₂ group and meta to the -N(CH₃)₂ group, leading to deshielding. It is split into a doublet of doublets by coupling to both H6 and H3.

-

H3: This proton is also ortho to the -NO₂ group and is expected to be the most downfield aromatic proton. It appears as a doublet due to the smaller meta-coupling with H5. The study of various nitro-substituted N-alkylanilines supports the significant deshielding effect of ortho-nitro groups.[2]

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N1,N1-dimethyl-4-nitro-1,2-benzenediamine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are again dictated by the electronic effects of the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H₃ | ~ 40 - 45 |

| C 1 | ~ 145 - 150 |

| C 2 | ~ 135 - 140 |

| C 3 | ~ 125 - 130 |

| C 4 | ~ 140 - 145 |

| C 5 | ~ 115 - 120 |

| C 6 | ~ 110 - 115 |

Interpretation and Rationale:

-

Methyl Carbons: The N-methyl carbons are expected in the aliphatic region, around 40-45 ppm.

-

Aromatic Carbons:

-

C1, C2, and C4: These are quaternary carbons attached to nitrogen or the nitro group. They are generally found downfield. C1 and C2, attached to the electron-donating amino groups, will be significantly affected. C4, attached to the nitro group, will also be downfield.

-

C3 and C5: These carbons are ortho to the electron-withdrawing nitro group and are expected to be downfield relative to C6.

-

C6: This carbon is ortho to the strongly electron-donating dimethylamino group and is predicted to be the most upfield of the aromatic carbons.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize a high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Data Processing: Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data (KBr Pellet)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3400 - 3200 | Medium | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |

| C-H (Aliphatic) | 2950 - 2850 | Medium | Stretch |

| C=C (Aromatic) | 1620 - 1580 | Medium-Strong | Ring Stretch |

| N-H (Amine) | 1650 - 1580 | Strong | Scissoring (Bend) |

| N-O (Nitro) | 1550 - 1500 | Strong | Asymmetric Stretch |

| N-O (Nitro) | 1360 - 1320 | Strong | Symmetric Stretch |

| C-N | 1340 - 1250 | Medium-Strong | Stretch |

Interpretation and Rationale:

-

N-H Stretching: The primary amine will show two distinct peaks in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Signals for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

-

Nitro Group Vibrations: The most characteristic peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. The positions of these bands are well-documented for p-nitroaniline derivatives.[3]

-

Aromatic Ring and C-N Vibrations: The C=C stretching of the aromatic ring and the C-N stretching vibrations will appear in the fingerprint region (below 1600 cm⁻¹).

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: A background spectrum of air is typically subtracted automatically by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 135 | [M - NO₂]⁺ |

| 107 | [M - NO₂ - C₂H₄]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₁N₃O₂), which is 181.19 g/mol .[4][5]

-

Fragmentation:

-

Loss of a Methyl Group: A common fragmentation pathway for N-methylated compounds is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 166.

-

Loss of the Nitro Group: Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂), giving a significant peak at m/z 135.

-

Further Fragmentation: The [M - NO₂]⁺ fragment can undergo further rearrangements and fragmentation, such as the loss of ethylene from the dimethylamino group, to produce other smaller ions.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic analysis of N1,N1-dimethyl-4-nitro-1,2-benzenediamine. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and comparisons with structurally similar molecules. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, underscoring the power of modern spectroscopic techniques in chemical analysis.

References

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

-

BLDpharm. (n.d.). N1-Methyl-4-nitrobenzene-1,2-diamine.

-

Ghasemi, J., et al. (2007). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. ResearchGate.

-

Trivedi, M. K., et al. (2015). FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate.

-

Sigma-Aldrich. (n.d.). N1,N1-dimethyl-4-nitrobenzene-1,2-diamine.

-

Chemwhat. (n.d.). Professional Introduction to N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine (CAS No. 20691-71-8).

-

ChemBK. (n.d.). N1,N1-dimethyl-4-nitro-benzene-1,2-diamine.

-

NIST. (n.d.). Benzene, 1,2-dimethyl-4-nitro-. NIST WebBook.

-

PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine.

-

Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221–1224.

Sources

Reactivity of the nitro group in N1,N1-dimethyl-4-nitro-1,2-benzenediamine

An In-Depth Technical Guide to the Reactivity of the Nitro Group in N1,N1-dimethyl-4-nitro-1,2-benzenediamine

Abstract

N1,N1-dimethyl-4-nitro-1,2-benzenediamine is a substituted nitroaromatic compound whose synthetic utility is largely dictated by the reactivity of its nitro group. The presence of two potent electron-donating amino groups on the aromatic ring creates a unique electronic environment that significantly influences the chemical behavior of the nitro moiety. This guide provides an in-depth analysis of the electronic structure, key reactions—primarily focusing on reduction—and practical, field-tested protocols relevant to the manipulation of this functional group. It is intended for researchers, medicinal chemists, and process development scientists who utilize nitroaromatic intermediates in the synthesis of complex molecular targets, such as dyes and pharmaceutical agents.

Introduction: Structural and Electronic Landscape

N1,N1-dimethyl-4-nitro-1,2-benzenediamine possesses a fascinating substitution pattern where a powerful electron-withdrawing nitro group is positioned para to a dimethylamino group and meta to a primary amino group. This arrangement establishes a "push-pull" electronic system that governs its reactivity.

-

Electron-Withdrawing Group (EWG): The nitro group (-NO₂) exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This deactivates the aromatic ring towards electrophilic attack but is the principal driver for the group's reactivity via reduction and its ability to activate the ring for nucleophilic aromatic substitution (SNAr).[1][2][3][4]

-

Electron-Donating Groups (EDG): The primary amino (-NH₂) and tertiary dimethylamino (-N(CH₃)₂) groups are potent electron-donating groups, primarily through resonance (+M).[1] The dimethylamino group is a stronger donor than the primary amino group. These groups collectively increase the electron density of the benzene ring, which in turn influences the reactivity of the nitro group.

The interplay of these competing electronic effects is crucial. The strong electron donation from the amino groups makes the aromatic ring electron-rich, which can facilitate the reduction of the nitro group by stabilizing the transition states involved in the hydrogenation process.

Caption: Electronic landscape of the target molecule.

Principal Reactivity: Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group in this context is its reduction to a primary amine. This reaction converts the starting material into N1,N1-dimethylbenzene-1,2,4-triamine, a highly useful building block for the synthesis of heterocyclic compounds, particularly benzimidazoles. The reduction of nitroarenes is a cornerstone of organic synthesis, with catalytic hydrogenation being the most prevalent and industrially scalable method.[5][6]

Causality in Method Selection: Catalytic Hydrogenation

Catalytic hydrogenation is favored over other methods (e.g., metal-acid reductions like Sn/HCl or Fe/HCl) for several reasons directly applicable to this substrate:

-

High Chemoselectivity: Modern catalysts can selectively reduce the nitro group while leaving other functional groups on the molecule or in the reaction mixture intact.[7][8] This is critical in complex syntheses.

-

Clean Reaction Profile: The only byproduct is water, leading to a simpler workup and purification process compared to stoichiometric metal reductions, which generate large amounts of metallic waste.[5]

-

Mild Conditions: The reaction can often be performed at moderate temperatures and pressures, preserving sensitive functional groups.[5]

-

Scalability: The process is well-established and readily scaled for industrial production.[9]

The choice of catalyst is paramount. While pyrophoric Raney Nickel is effective, Palladium on Carbon (Pd/C) is often preferred in research and pharmaceutical settings due to its higher activity, better handling characteristics, and broad functional group tolerance.[5]

Experimental Protocol: Catalytic Hydrogenation of N1,N1-dimethyl-4-nitro-1,2-benzenediamine

This protocol is designed as a self-validating system. Successful execution will result in the complete consumption of the starting material (verifiable by TLC/LC-MS) and the formation of a single major product, the corresponding triamine.

Materials:

-

N1,N1-dimethyl-4-nitro-1,2-benzenediamine (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

-

Ethanol (EtOH) or Methanol (MeOH), reagent grade

-

Hydrogen (H₂) gas, high purity

-

Parr shaker or similar hydrogenation apparatus

-

Celite® or another filtration aid

Step-by-Step Methodology:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add N1,N1-dimethyl-4-nitro-1,2-benzenediamine (e.g., 5.0 g, 27.6 mmol).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (e.g., for 5 mol% loading, ~1.47 g of 50% wet catalyst). Expertise Insight: The catalyst is handled wet to mitigate its pyrophoric nature when dry and exposed to air. The inert atmosphere is a critical safety measure to prevent ignition, especially in the presence of flammable solvents.

-

Solvent Addition: Add a suitable solvent such as ethanol or methanol (e.g., 100 mL). Polar protic solvents are excellent for this reaction as they effectively dissolve the starting material and stabilize charged intermediates on the catalyst surface.

-

System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (to ~50 psi) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (3-5 cycles). Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi).

-

Reaction Execution: Begin vigorous agitation (shaking or stirring) and heat if necessary (often room temperature is sufficient). The reaction is exothermic; for larger scales, temperature monitoring and control are essential.[6]

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For confirmation, the reaction can be stopped, the pressure vented, and a sample taken for analysis by TLC or LC-MS.

-

Workup - Catalyst Removal: Upon completion, vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Trustworthiness: This is the most critical step of the workup. The Celite pad must be kept wet with the solvent during filtration to prevent the catalyst from drying and igniting upon contact with air. The filtered catalyst should be immediately quenched in water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N1,N1-dimethylbenzene-1,2,4-triamine. The product is often a dark oil or solid that is sensitive to air oxidation and should be used immediately or stored under an inert atmosphere.

Caption: Experimental workflow for catalytic hydrogenation.

Mechanistic Considerations

The catalytic hydrogenation of nitroarenes is generally understood to proceed through a direct pathway involving nitroso and hydroxylamine intermediates.[5] The strong electron-donating groups on the ring can increase the rate of reduction by enhancing the electron density available to coordinate with the metal catalyst surface.

Caption: Simplified direct reduction pathway.

Alternative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

While reduction is the primary reaction, the nitro group also strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[10] The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, particularly when the attack occurs at the ortho or para positions.[11] In N1,N1-dimethyl-4-nitro-1,2-benzenediamine, there are no leaving groups (like halogens) at the activated ortho positions (positions 3 and 5). Therefore, SNAr is not a primary reaction pathway for this specific molecule unless a leaving group is present. If, for example, the molecule were 5-chloro-N1,N1-dimethyl-4-nitro-1,2-benzenediamine, the chlorine atom would be highly susceptible to displacement by nucleophiles.

Data Summary: Comparison of Reduction Methodologies

To provide a broader context for researchers, the following table compares common methods for nitro group reduction.

| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (1-10 atm), Pd/C, PtO₂, or Raney Ni in EtOH/MeOH | >90% | High yield, clean, scalable, chemoselective.[5][7] | Requires specialized pressure equipment; catalyst can be pyrophoric.[6] |

| Transfer Hydrogenation | Ammonium formate, Cyclohexene, or Hydrazine; Pd/C | 85-95% | Avoids use of H₂ gas; mild conditions.[12] | Can be slower; reagent stoichiometry is higher. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | 70-90% | Inexpensive, does not require pressure equipment. | Generates significant metallic waste; harsh acidic conditions; poor chemoselectivity.[5] |

| Sulfide Reduction | Na₂S, (NH₄)₂S, NaHS | Variable | Can offer selectivity in polynitro compounds.[13] | Often requires harsh conditions; generation of H₂S (toxic).[14] |

Conclusion

The reactivity of the nitro group in N1,N1-dimethyl-4-nitro-1,2-benzenediamine is dominated by its susceptibility to reduction. The presence of ortho and para amino substituents creates an electron-rich aromatic system that facilitates this transformation. Catalytic hydrogenation stands as the premier method for this conversion, offering high efficiency, selectivity, and process cleanliness. A thorough understanding of the electronic factors at play and meticulous adherence to validated experimental protocols are essential for leveraging this versatile intermediate in the synthesis of higher-value chemical entities.

References

-

Blaser, H.-U., & Schmidt, E. (Eds.). (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Wiley-VCH. [Link][7][8]

-

Gawande, M. B., et al. (2013). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Synthetic Communications, 43(20), 2743-2749. [Link][12]

-

Jagadeesh, R. V., & Beller, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis, 11(7), 4133-4143. [Link][5]

-

Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link][13]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. [Link][6]

-

Parab, V. L., & Palav, A. V. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry, 8(2), 164-166. [Link][9]

-

van der Lubbe, S. C. C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(3), 1845-1854. [Link][1]

-

Sciencemadness Discussion Board. (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. [Link][14]

-

Quora. (2022). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position?. [Link][3]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. [Link][4]

-

Filo. (n.d.). What is the ortho effect of nitro group on aniline?. [Link][2]

-

Nielsen, D. J., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13453–13459. [Link][11]

-

University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry. [Link][10]

Sources

- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 2. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

The Dual-Faced Reactivity of N1,N1-dimethyl-4-nitro-1,2-benzenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1-dimethyl-4-nitro-1,2-benzenediamine is a fascinating, yet underexplored, substituted aromatic diamine that presents a unique confluence of electronic and steric effects. The presence of a strongly electron-donating dimethylamino group ortho to a primary amine, and para to a powerful electron-withdrawing nitro group, imbues the molecule with a dual-faced reactivity profile. This technical guide provides a comprehensive analysis of the role of the dimethylamino group in modulating the chemical behavior of this compound. By examining the interplay of its electronic and steric properties, we will infer its reactivity in key organic transformations, propose synthetic strategies, and explore its potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in the public domain, this guide will leverage data from closely related analogs to provide a robust and insightful resource for researchers.

Introduction: A Molecule of Contrasting Influences

Aromatic diamines are a cornerstone of synthetic chemistry, serving as precursors to a vast array of heterocyclic compounds, dyes, and polymers. The introduction of substituents onto the benzene ring allows for the fine-tuning of their physical and chemical properties. In N1,N1-dimethyl-4-nitro-1,2-benzenediamine, the juxtaposition of the dimethylamino, primary amino, and nitro groups on the same aromatic scaffold creates a molecule of significant interest.

The dimethylamino group, a potent electron-donating group, and the nitro group, a strong electron-withdrawing group, exert opposing electronic effects on the benzene ring. This push-pull system dramatically influences the electron density at various positions on the ring, thereby dictating its susceptibility to both electrophilic and nucleophilic attack. Furthermore, the steric bulk of the dimethylamino group introduces a spatial dimension to its reactivity, particularly influencing the adjacent primary amino group.

This guide will dissect the multifaceted role of the dimethylamino group in N1,N1-dimethyl-4-nitro-1,2-benzenediamine, providing a theoretical framework and practical insights for its application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of N1,N1-dimethyl-4-nitro-1,2-benzenediamine and its parent compound, 4-nitro-1,2-phenylenediamine, is presented in Table 1.

| Property | N1,N1-dimethyl-4-nitro-1,2-benzenediamine | 4-Nitro-1,2-phenylenediamine |

| CAS Number | 5367-52-2[1] | 99-56-9[2] |

| Molecular Formula | C₈H₁₁N₃O₂[1] | C₆H₇N₃O₂[2] |

| Molecular Weight | 181.19 g/mol [1] | 153.14 g/mol [2] |

| Melting Point | 58-60 °C[1] | 199-201 °C[2] |

| Appearance | Inferred to be a colored solid | Dark red needles or red solid[2] |

| pKa (of conjugate acid) | Not experimentally determined | 2.61[2] |

The significantly lower melting point of the dimethylated compound compared to its parent suggests that the introduction of the methyl groups disrupts the intermolecular hydrogen bonding that is likely present in the crystal lattice of 4-nitro-1,2-phenylenediamine.

The Dichotomy of the Dimethylamino Group: Electronic and Steric Effects

The reactivity of N1,N1-dimethyl-4-nitro-1,2-benzenediamine is fundamentally governed by the interplay of the electronic and steric effects of the dimethylamino group.

Electronic Influence: An Electron-Rich Center

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring through resonance. This +M (mesomeric) effect is a powerful electron-donating influence, increasing the electron density at the ortho and para positions relative to the dimethylamino group.

Caption: Resonance delocalization of the dimethylamino lone pair.

This electron-donating character has several key consequences:

-

Activation towards Electrophilic Aromatic Substitution: The increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles.

-

Basicity: The dimethylamino group itself is a Lewis base, capable of being protonated or coordinating to Lewis acids.

-

Modulation of Redox Potential: The electron-donating nature of the dimethylamino group generally lowers the oxidation potential of the molecule compared to unsubstituted or electron-withdrawn analogs.

Steric Hindrance: A Spatial Impediment

The two methyl groups of the dimethylamino substituent are not coplanar with the benzene ring. Their free rotation creates a sterically hindered environment around the N1 position and the adjacent C2 and C6 positions of the ring. This steric bulk has profound implications:

-

Inhibition of Ortho Substitution: Electrophilic attack at the C6 position, which is ortho to the dimethylamino group, will be sterically hindered.

-

Twisting of the Amino Group: To alleviate steric strain with the neighboring primary amino group, the dimethylamino group may twist out of the plane of the aromatic ring. This would reduce the overlap between the nitrogen lone pair and the ring's π-system, thereby diminishing its electron-donating resonance effect.

-

Influence on the Primary Amino Group: The steric presence of the dimethylamino group can influence the accessibility and reactivity of the adjacent primary amino group.

Synthesis of N1,N1-dimethyl-4-nitro-1,2-benzenediamine

Caption: Proposed synthetic workflow for N1,N1-dimethyl-4-nitro-1,2-benzenediamine.

Proposed Experimental Protocol: Selective N,N-Dimethylation

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Dimethyl sulfate or Methyl iodide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

Procedure:

-

To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in acetone or DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add dimethyl sulfate or methyl iodide (2.2 eq) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N1,N1-dimethyl-4-nitro-1,2-benzenediamine.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the more acidic primary amino group, generating a more nucleophilic species for alkylation. Potassium carbonate is a common and effective choice.

-

Dimethylating Agent: Dimethyl sulfate and methyl iodide are standard reagents for N-methylation.

-

Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

-

Purification: Column chromatography is a standard technique for separating the desired product from any unreacted starting material, mono-methylated byproducts, and other impurities.

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of N1,N1-dimethyl-4-nitro-1,2-benzenediamine is a fascinating interplay between the nucleophilic primary amino group and the electrophilic aromatic ring, both modulated by the dimethylamino and nitro substituents.

Reactivity of the Primary Amino Group

The primary amino group at the C2 position is expected to be the most reactive site for nucleophilic attack on electrophiles. Its reactivity will be influenced by:

-

Nucleophilicity: The electron-donating dimethylamino group at the ortho position will increase the electron density on the primary amine, enhancing its nucleophilicity.

-

Steric Hindrance: The bulky dimethylamino group may sterically hinder the approach of very large electrophiles to the primary amine.

A key reaction of primary aromatic amines is their condensation with carbonyl compounds to form imines or their acylation with acid chlorides or anhydrides to form amides. For instance, the related N-Methyl-4-nitrobenzene-1,2-diamine has been shown to react with hexanedioic acid anhydride to form the corresponding amide in high yield[3]. This suggests that the primary amino group of our target molecule will readily undergo similar transformations.

Example Reaction: Benzimidazole Synthesis

A cornerstone application of o-phenylenediamines is their condensation with aldehydes or carboxylic acids to form benzimidazoles, a privileged scaffold in medicinal chemistry[4].

Caption: Proposed synthesis of benzimidazoles.

Reactivity of the Aromatic Ring

The reactivity of the benzene ring is polarized by the opposing electronic effects of the dimethylamino and nitro groups.

-

Electrophilic Aromatic Substitution (EAS): The powerful electron-donating dimethylamino group is a strong activating group and an ortho, para-director. The nitro group is a strong deactivating group and a meta-director. In this molecule, the directing effects of the dimethylamino group will dominate. The positions ortho and para to the dimethylamino group are C6 and C4 (already substituted with the nitro group), and C2 (substituted with the primary amine). The primary amino group is also an ortho, para-director. Therefore, the most activated and sterically accessible position for electrophilic attack is likely C5.

-

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, in N1,N1-dimethyl-4-nitro-1,2-benzenediamine, there are no good leaving groups (like halogens) at these positions. Therefore, SNAr reactions are unlikely unless a leaving group is introduced synthetically.

Potential Applications in Drug Discovery and Materials Science

While specific applications for N1,N1-dimethyl-4-nitro-1,2-benzenediamine are not extensively documented, its structure suggests significant potential as a versatile building block.

-

Medicinal Chemistry: As a precursor to substituted benzimidazoles, this compound can be used to generate libraries of molecules for screening against various biological targets. The benzimidazole core is found in numerous FDA-approved drugs. The nitro group can also be reduced to an amino group, providing another point for diversification. Nitro-containing compounds themselves have a wide range of biological activities, including antimicrobial and anticancer properties[5].

-

Dye Synthesis: Phenylenediamines are classical components of azo dyes and other colorants. The push-pull nature of the electron-donating dimethylamino group and the electron-withdrawing nitro group in this molecule is a common motif in solvatochromic and other functional dyes.

Spectroscopic Characterization (Inferred)

¹H NMR:

-

Aromatic Region: Three signals are expected in the aromatic region, corresponding to the protons at C3, C5, and C6. The proton at C3, being ortho to the nitro group, is expected to be the most deshielded. The proton at C5 will be influenced by both the primary amine and the nitro group. The proton at C6, ortho to the dimethylamino group, will likely be the most shielded.

-

Aliphatic Region: A singlet corresponding to the six protons of the dimethylamino group will be observed.

-

Amine Protons: A broad singlet for the two protons of the primary amino group is also expected.

¹³C NMR:

-

Six distinct signals are expected in the aromatic region. The carbon bearing the nitro group (C4) will be significantly deshielded, while the carbon attached to the dimethylamino group (C1) will also be deshielded due to the electronegativity of nitrogen. The remaining carbons will show shifts influenced by the substituents.

-

An aliphatic signal for the two methyl carbons of the dimethylamino group will be present.

IR Spectroscopy:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.

-

N-O Stretching: Strong absorptions around 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region for the aryl-N bonds.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z = 181.19. Fragmentation patterns would likely involve the loss of methyl groups and the nitro group.

Conclusion

N1,N1-dimethyl-4-nitro-1,2-benzenediamine is a molecule with a rich and complex reactivity profile that is largely untapped. The dimethylamino group plays a pivotal role, acting as a powerful electron-donating group that activates the aromatic ring and enhances the nucleophilicity of the adjacent primary amine. Simultaneously, its steric bulk introduces a level of control over the regioselectivity of reactions. While direct experimental data on this compound is sparse, this in-depth guide, by drawing on the chemistry of its close relatives, provides a solid foundation for researchers to explore its synthetic utility. Its potential as a precursor to novel heterocyclic scaffolds makes it a compound of considerable interest for the future of drug discovery and materials science.

References

-

PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives.

- Banu, S., & Kumar, R. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(45), 31673-31695.

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

ChemBK. (n.d.). N1,N1-dimethyl-4-nitro-benzene-1,2-diamine. Retrieved from [Link]

- Khan, I., Zaib, S., & Ibrar, A. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(16), 4987.

- Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166.

- Badbedast, M., Abdolmaleki, A., & Khalili, D. (2023). Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. Journal of the Iranian Chemical Society, 20(12), 3045-3055.

-

Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

Corey Organics. (n.d.). N-Methyl-4-Nitrobenzene-1,2-Diamine. Retrieved from [Link]

-

Molbase. (n.d.). N1,N1-DIMETHYL-4-NITROBENZENE-1,3-DIAMINE. Retrieved from [Link]

- Milata, V. (2018). Nitro and aminobenzimidazoles. Acta Chimica Slovaca, 11(2), 182-188.

- Google Patents. (n.d.). US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate.

-

Taylor & Francis Online. (n.d.). O-Phenylenediamine – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). CN112441983A - Benzimidazole substituted nitrobenzene-based compound and preparation method thereof.

-

PubChem. (n.d.). 2-Nitro-4-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Martinez, A., & Rodriguez-Sosa, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3611.

-

Acta Crystallographica Section E: Structure Reports Online. (2011). N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine. Retrieved from [Link]

- Budiati, T. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.

- Google Patents. (n.d.). CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine.

-

SpectraBase. (n.d.). N,N-Dimethyl-4-nitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Bobrova, A. V., Kulievaa, E. N., Roota, E. V., & Subocha, G. A. (2023). Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. Journal of Siberian Federal University. Chemistry, 16(2), 216-222.

-

Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: N1,N1-dimethyl-4-nitro-1,2-benzenediamine as a Precursor in Organic Synthesis

Abstract: N1,N1-dimethyl-4-nitro-1,2-benzenediamine, a strategically functionalized aromatic compound, serves as a pivotal precursor in modern organic synthesis. Its unique arrangement of a dimethylamino group, a primary amine, and a reducible nitro group on a benzene core makes it an exceptionally valuable building block for the construction of complex heterocyclic systems. This guide provides an in-depth analysis of its properties, synthesis, and core applications, with a primary focus on its role in the synthesis of substituted benzimidazoles—a scaffold of immense importance in medicinal chemistry. We will explore the causality behind synthetic strategies, provide detailed experimental protocols, and offer field-proven insights for researchers, chemists, and drug development professionals.

Compound Profile: N1,N1-dimethyl-4-nitro-1,2-benzenediamine

N1,N1-dimethyl-4-nitro-1,2-benzenediamine (CAS No. 5367-52-2) is an organic compound whose synthetic utility is derived from its trifunctional nature.[1][2][3] The molecule incorporates:

-

An ortho-phenylenediamine moiety (specifically, a tertiary and a primary amine at positions 1 and 2), which is the classical prerequisite for forming five-membered heterocyclic rings like benzimidazoles.

-

A nitro group at position 4, which acts as a masked amino group. Its selective reduction is a key strategic step that unlocks the formation of a crucial third amino group for further cyclization or derivatization.

-

An N,N-dimethyl group, which modulates the electronic properties and solubility of the molecule and its derivatives.[4]

This combination allows for a sequential and controlled synthesis, making it a superior precursor for specific classes of heterocyclic compounds.

Physicochemical Properties and Safety Data

A comprehensive understanding of a precursor's physical properties is fundamental to its effective use in synthesis, informing choices regarding solvents, reaction temperatures, and purification methods.

Table 1: Physicochemical Properties of N1,N1-dimethyl-4-nitro-1,2-benzenediamine

| Property | Value | Source(s) |

| CAS Number | 5367-52-2 | [1][2][3] |

| Molecular Formula | C8H11N3O2 | [1][3][5] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Melting Point | 58-60 °C | [1][2] |

| Appearance | Crystalline powder | [6] |

| IUPAC Name | N1,N1-dimethyl-4-nitro-1,2-benzenediamine |

Safety and Handling

While a specific, comprehensive safety data sheet for this exact compound is not fully detailed in all public sources[7], data from analogous nitroaniline compounds provides essential guidance.

-

Hazards: Compounds in this class are often toxic if swallowed, inhaled, or in contact with skin.[8][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves.[8]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[7] Combustion may produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[9]

Proposed Synthesis of the Precursor

While commercially available, understanding the synthesis of N1,N1-dimethyl-4-nitro-1,2-benzenediamine provides context for its impurity profile and cost. A plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-fluoro-5-nitroaniline, with dimethylamine.

The choice of a fluorine leaving group is strategic; it is highly activating towards SNAr and often provides cleaner reactions and higher yields compared to chlorine.

Sources

- 1. chembk.com [chembk.com]

- 2. N1,N1-dimethyl-4-nitrobenzene-1,2-diamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine | 5367-52-2 [amp.chemicalbook.com]

- 4. 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine) | Kuujia.com [kuujia.com]

- 5. chembk.com [chembk.com]

- 6. L00404.14 [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. N1-Methyl-4-nitro-1,2-phenylenediamine | 41939-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

N1,N1-dimethyl-4-nitro-1,2-benzenediamine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1-dimethyl-4-nitro-1,2-benzenediamine is an aromatic diamine that, at first glance, appears to be a simple organic building block. However, the strategic placement of its functional groups—a bioreducible nitro moiety, a primary amine, and a tertiary amine—on a benzene ring creates a scaffold of significant potential in medicinal chemistry. This guide delves into the core physicochemical properties, inherent reactivity, and potential therapeutic applications of this compound. We will explore its promise as a precursor for hypoxia-activated prodrugs, a foundational structure for kinase inhibitors, and a versatile starting material for the synthesis of diverse heterocyclic systems. This document serves as a technical primer, providing not only theoretical grounding but also actionable experimental protocols for researchers aiming to unlock the therapeutic promise of this unique molecule.

Foundational Profile: Physicochemical Properties and Electronic Nature

The utility of any molecule in drug discovery begins with a firm understanding of its fundamental properties. N1,N1-dimethyl-4-nitro-1,2-benzenediamine (or N,N-Dimethyl-4-nitro-o-phenylenediamine) is a stable, crystalline solid. Its structure is characterized by a delicate interplay of electronic effects that dictate its reactivity and potential biological interactions.[1]

The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly influences the electron density of the aromatic ring.[2] Conversely, the amino groups (-NH₂ and -N(CH₃)₂) are electron-donating. This push-pull electronic arrangement makes the molecule a valuable and versatile intermediate for organic synthesis.[1] The primary amine offers a reactive site for acylation, alkylation, and condensation reactions, while the tertiary dimethylamino group enhances solubility in organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 5367-52-2 | [3] |

| Molecular Formula | C₈H₁₁N₃O₂ | [3][4][5][6] |

| Molecular Weight | 181.19 g/mol | [3][6] |

| Melting Point | 58-60 °C | [3][6] |

| Appearance | Crystalline Solid | [7] |

The Nitro Group: A Latent "Warhead" for Targeted Therapy

The most compelling feature of N1,N1-dimethyl-4-nitro-1,2-benzenediamine from a medicinal chemistry perspective is the nitroaromatic moiety. While often viewed as a potential liability due to toxicity concerns, the nitro group is a "double-edged sword" that can be masterfully exploited.[2] Its true power lies in its capacity for bioreduction.

Mechanism of Bioreductive Activation

In environments with low oxygen tension (hypoxia), a common characteristic of solid tumors, endogenous enzymes known as nitroreductases can reduce the nitro group.[8] This process is a stepwise reduction, transforming the relatively benign nitro compound into highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species.[2][8] These intermediates can covalently bind to cellular macromolecules like DNA and proteins, inducing cell death.[2][8] This selective activation within hypoxic tissues forms the basis of hypoxia-activated prodrugs (HAPs), a promising strategy for targeting cancer cells while sparing healthy, well-oxygenated tissues.[8]

Caption: Bioreductive activation pathway of a nitroaromatic prodrug.

Application in Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The principle of bioreduction is powerfully leveraged in GDEPT. This advanced therapeutic strategy involves delivering a gene encoding an exogenous nitroreductase enzyme specifically to tumor cells. These cells then express the enzyme, rendering them uniquely sensitive to a subsequently administered, non-toxic nitroaromatic prodrug.[8] N1,N1-dimethyl-4-nitro-1,2-benzenediamine is an ideal starting scaffold for developing novel prodrugs for GDEPT, as its other functional groups can be modified to optimize pharmacological properties without disturbing the essential nitro "warhead."

Potential Therapeutic Applications

The unique structural features of N1,N1-dimethyl-4-nitro-1,2-benzenediamine open doors to several promising avenues in drug development.

Development of Hypoxia-Activated Prodrugs

As discussed, the primary application lies in oncology. By functionalizing the primary amine, researchers can attach targeting moieties, solubility enhancers, or other pharmacokinetic modifiers to create sophisticated HAPs. The core directive is to design a molecule that is stable and non-toxic in systemic circulation but undergoes swift and lethal activation upon encountering the reductive environment of a tumor.

Caption: Workflow for the development of a hypoxia-activated prodrug.

A Scaffold for Kinase Inhibitors

Aromatic amine and diamine cores are privileged structures in the design of kinase inhibitors. They often serve as "hinge-binding" motifs that anchor the inhibitor to the ATP-binding pocket of the target kinase. A notable example in the literature describes a multi-targeted inhibitor of Cyclin-Dependent Kinase 4/9 (CDK4/9) and Histone Deacetylase 1 (HDAC1), which features a diamino-phenyl core.[9]

The diamine structure of N1,N1-dimethyl-4-nitro-1,2-benzenediamine can be envisioned as a starting point for novel kinase inhibitors. The nitro group can be either retained to modulate electronic properties or, more strategically, reduced to a third amino group. This resulting triamine would offer multiple points for diversification to build molecules with high affinity and selectivity for specific kinase targets.

Precursor for Bioactive Heterocyclic Compounds

Ortho-phenylenediamines are classic precursors for the synthesis of benzo-fused N-heterocycles, such as benzimidazoles and quinoxalines.[10] These heterocyclic motifs are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities. The reaction of N1,N1-dimethyl-4-nitro-1,2-benzenediamine (or its reduced analog) with aldehydes, ketones, or dicarbonyl compounds provides a direct and efficient route to a diverse library of novel heterocyclic compounds for high-throughput screening.[10]

Caption: General reaction scheme for benzimidazole synthesis.

Key Experimental Protocols